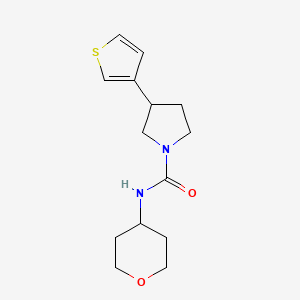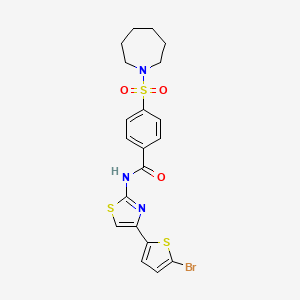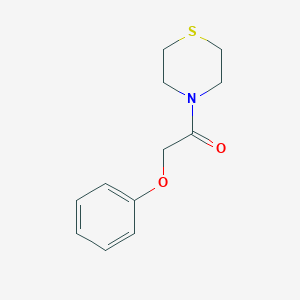
(3R)-3-Prop-2-ynoxypyrrolidine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R)-3-Prop-2-ynoxypyrrolidine;hydrochloride is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of ((3R)-3-Prop-2-ynoxypyrrolidine;hydrochloride)-3-Prop-2-ynoxypyrrolidine;hydrochloride is not fully understood. However, it has been proposed that it may act by inhibiting enzymes involved in cell growth and proliferation, as well as by modulating the immune response.
Biochemical and Physiological Effects
Studies have shown that ((3R)-3-Prop-2-ynoxypyrrolidine;hydrochloride)-3-Prop-2-ynoxypyrrolidine;hydrochloride has various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation. It has also been found to have neuroprotective effects in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using ((3R)-3-Prop-2-ynoxypyrrolidine;hydrochloride)-3-Prop-2-ynoxypyrrolidine;hydrochloride in lab experiments is its high purity and good yields. It is also relatively easy to synthesize. However, one of the limitations is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are several potential future directions for the study of ((3R)-3-Prop-2-ynoxypyrrolidine;hydrochloride)-3-Prop-2-ynoxypyrrolidine;hydrochloride. One area of interest is its use in the development of new antimicrobial agents. It may also have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Further studies are needed to fully understand its mechanism of action and to explore its potential therapeutic uses.
Conclusion
In conclusion, ((3R)-3-Prop-2-ynoxypyrrolidine;hydrochloride)-3-Prop-2-ynoxypyrrolidine;hydrochloride is a chemical compound with potential applications in various fields of scientific research. Its synthesis method yields high purity and good yields of the product. It has been found to have antimicrobial, antitumor, and anti-inflammatory properties, and may have potential therapeutic uses in the future. Further studies are needed to fully understand its mechanism of action and explore its potential applications.
Méthodes De Synthèse
The synthesis of ((3R)-3-Prop-2-ynoxypyrrolidine;hydrochloride)-3-Prop-2-ynoxypyrrolidine;hydrochloride involves the reaction of (R)-3-hydroxypyrrolidine with propargyl chloride in the presence of a base. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form. This method has been reported to yield high purity and good yields of the product.
Applications De Recherche Scientifique
((3R)-3-Prop-2-ynoxypyrrolidine;hydrochloride)-3-Prop-2-ynoxypyrrolidine;hydrochloride has been studied for its potential applications in various fields of scientific research. One of the main areas of interest is its use as a building block for the synthesis of biologically active compounds. It has been reported to have antimicrobial, antitumor, and anti-inflammatory properties.
Propriétés
IUPAC Name |
(3R)-3-prop-2-ynoxypyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO.ClH/c1-2-5-9-7-3-4-8-6-7;/h1,7-8H,3-6H2;1H/t7-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGYGSAPEPTVXHE-OGFXRTJISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1CCNC1.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCO[C@@H]1CCNC1.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R)-3-Prop-2-ynoxypyrrolidine;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-5-(2-hydroxyethyl)-1,3-thiazol-3-ium chloride hydrochloride](/img/structure/B2904015.png)
![2-Methoxy-5-[(4-methylpiperidin-1-yl)sulfonyl]benzoic acid](/img/structure/B2904016.png)


![Cyclohexyl-[2]thienyl-acetic acid](/img/structure/B2904022.png)


![3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2904026.png)
![4-chloro-N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2904029.png)
![1-(2-{4-[Benzyl(methyl)sulfamoyl]phenyl}-4-cyano-1,3-oxazol-5-yl)piperidine-4-carboxamide](/img/structure/B2904032.png)
![1-phenyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxylic acid hydrochloride](/img/structure/B2904033.png)

![2-cyclohexyl-N-[2-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)ethyl]acetamide](/img/structure/B2904036.png)
